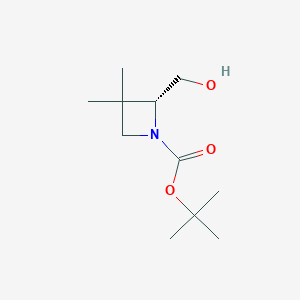
tert-butyl (2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate is a compound characterized by the presence of a tert-butyl group, a hydroxymethyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl esters with appropriate azetidine derivatives. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the desired ester . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or toluene to ensure efficient conversion.
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate, often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield tert-butyl(2R)-2-formyl-3,3-dimethylazetidine-1-carboxylate, while reduction of the ester group can produce tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine.
Scientific Research Applications
Tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(2R)-2-(hydroxymethyl)-3,3-dimethylpyrrolidine-1-carboxylate
- tert-Butyl(2R)-2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate
Uniqueness
Tert-butyl(2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical and biological properties. The smaller ring size compared to pyrrolidine and piperidine derivatives results in different steric and electronic effects, influencing its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(4,5)8(12)6-13/h8,13H,6-7H2,1-5H3/t8-/m0/s1 |
InChI Key |
AKTHVEPVLSXJQD-QMMMGPOBSA-N |
Isomeric SMILES |
CC1(CN([C@H]1CO)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CN(C1CO)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















